molecular formula C17H16N4O B3728455 4-Amino-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]benzohydrazide

4-Amino-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]benzohydrazide

Cat. No.: B3728455
M. Wt: 292.33 g/mol
InChI Key: BAEFQJZFLUBSRK-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-N’-[(E)-(2-methyl-1H-indol-3-YL)methylidene]benzohydrazide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 4-Amino-N’-[(E)-(2-methyl-1H-indol-3-YL)methylidene]benzohydrazide typically involves the reaction of 4-amino-benzohydrazide with 2-methyl-1H-indole-3-carbaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction . The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

4-Amino-N’-[(E)-(2-methyl-1H-indol-3-YL)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Amino-N’-[(E)-(2-methyl-1H-indol-3-YL)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The indole moiety within the compound is known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-Amino-N’-[(E)-(2-methyl-1H-indol-3-YL)methylidene]benzohydrazide can be compared with other indole derivatives, such as:

The uniqueness of 4-Amino-N’-[(E)-(2-methyl-1H-indol-3-YL)methylidene]benzohydrazide lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-amino-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-11-15(14-4-2-3-5-16(14)20-11)10-19-21-17(22)12-6-8-13(18)9-7-12/h2-10,20H,18H2,1H3,(H,21,22)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEFQJZFLUBSRK-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669018
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]benzohydrazide
Reactant of Route 2
4-Amino-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]benzohydrazide
Reactant of Route 3
4-Amino-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]benzohydrazide
Reactant of Route 4
4-Amino-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]benzohydrazide
Reactant of Route 5
4-Amino-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]benzohydrazide
Reactant of Route 6
4-Amino-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]benzohydrazide

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